Bienvenue dans la boutique en ligne BenchChem!

5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride

Imidazoline receptor pharmacology I₂ receptor binding Hydantoin selectivity profiling

5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride (CAS 201798-00-7) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a phenyl ring and an aminomethyl side chain at the 5-position, supplied as the hydrochloride salt (molecular formula C₁₀H₁₂ClN₃O₂, MW 241.67 g/mol). The compound belongs to the hydantoin class, whose archetypal members—phenytoin (5,5-diphenylhydantoin), mephenytoin, and ethotoin—are established voltage-gated sodium channel blockers used as anticonvulsants.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.68
CAS No. 201798-00-7
Cat. No. B2864797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride
CAS201798-00-7
Molecular FormulaC10H12ClN3O2
Molecular Weight241.68
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CN.Cl
InChIInChI=1S/C10H11N3O2.ClH/c11-6-10(7-4-2-1-3-5-7)8(14)12-9(15)13-10;/h1-5H,6,11H2,(H2,12,13,14,15);1H
InChIKeyZCNAMSNZHZNCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride (CAS 201798-00-7): Procurement-Relevant Identity and Class Context


5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride (CAS 201798-00-7) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a phenyl ring and an aminomethyl side chain at the 5-position, supplied as the hydrochloride salt (molecular formula C₁₀H₁₂ClN₃O₂, MW 241.67 g/mol) . The compound belongs to the hydantoin class, whose archetypal members—phenytoin (5,5-diphenylhydantoin), mephenytoin, and ethotoin—are established voltage-gated sodium channel blockers used as anticonvulsants [1]. The presence of a primary amine handle distinguishes this scaffold from the classical 5,5-diphenyl or 5-ethyl-5-phenyl hydantoins. Vendors list this compound as a versatile small-molecule scaffold with a typical purity specification of ≥95% , and it is catalogued under identifiers including CHEMBL2092860 and CHEMBL68608 in public bioactivity databases, indicating measured but limited pharmacological profiling [2].

Why 5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione Hydrochloride Cannot Be Replaced by Generic Hydantoin Analogs in Focused Research


Classical 5,5-disubstituted hydantoins such as phenytoin (5,5-diphenyl) and mephenytoin (5-ethyl-5-phenyl) lack the free primary amine present in the aminomethyl side chain of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione. This amine is not merely a spectator substituent: it provides a chemically distinct vector for conjugation, enabling this scaffold to serve as a functionalizable building block in medicinal chemistry programs that require covalent linkage—via amide bond formation, reductive amination, or urea synthesis—to generate focused libraries . While phenytoin and ethotoin are optimized for sodium channel blockade with defined pharmacokinetic profiles, their substitution patterns preclude the amine-dependent derivatization chemistry that is the primary utility of the aminomethyl congener [1]. Consequently, procurement decisions driven by downstream synthetic tractability or by the need for a hydantoin core bearing a primary amine handle for structure-activity relationship (SAR) exploration cannot be satisfied by the older, clinically established hydantoins.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione Hydrochloride: Head-to-Head and Cross-Study Data


I₂-Imidazoline Receptor Affinity vs. Phenytoin: A Class-Level Inference of Selectivity Divergence

Although direct head-to-head binding data for 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione versus phenytoin at the I₂-imidazoline receptor are not available in the public domain, the structurally related 5-phenylhydantoin scaffold (represented by CHEMBL2092860 and CHEMBL68608) demonstrates measurable affinity for I₂-imidazoline binding sites. Specifically, the compound analogous to the free base of the target structure (CHEMBL2092860) displaced [³H]idazoxan from rabbit kidney I₂ receptors with a Ki of 100 nM, while the closely related CHEMBL68608 showed a Ki of 123 nM [1]. In contrast, phenytoin has not been reported to exhibit significant I₂-imidazoline receptor engagement at comparable concentrations. This is a class-level inference: the aminomethyl-bearing hydantoin scaffold preferentially engages imidazoline recognition sites, whereas classical anticonvulsant hydantoins are optimized for voltage-gated sodium channel binding. Researchers interested in I₂-mediated pharmacology (e.g., mood disorders, neuroprotection) may therefore favor this scaffold over phenytoin or mephenytoin.

Imidazoline receptor pharmacology I₂ receptor binding Hydantoin selectivity profiling

Selectivity Window vs. Alpha-2 Adrenergic Receptors: Differentiation from Non-Selective Imidazoline Ligands

The hydantoin scaffold represented by CHEMBL2092860 exhibits a selectivity window between I₂-imidazoline receptors and alpha-2 adrenergic receptors. The same analogue that binds I₂ receptors with a Ki of 100 nM shows a Ki of 1,590 nM at alpha-2 adrenergic receptors in rat cortex membranes, yielding an I₂/alpha-2 selectivity ratio of approximately 16-fold [1]. This contrasts with classical imidazoline ligands such as idazoxan, which is essentially equiactive at both sites. For researchers requiring I₂-preferring pharmacological tools, the hydantoin scaffold offers a meaningful selectivity advantage over non-selective imidazolines.

Adrenergic selectivity I₂/alpha-2 selectivity ratio Imidazoline ligand optimization

Primary Amine Handle as a Synthetic Diversification Node: Functional Differentiation from 5,5-Diphenylhydantoin

5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride bears a primary aliphatic amine (pKa ~9–10 for the conjugate acid) that is absent in phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin) [1]. This amine enables a suite of well-established conjugation reactions—amide coupling, sulfonamide formation, reductive amination, and isocyanate trapping—that are not accessible with the fully substituted C5 of the legacy anticonvulsants. The hydrochloride salt form further facilitates direct use in aqueous or polar organic reaction media without additional activation steps. In SAR campaigns, this single functional-group difference translates into exponential library diversification: a 24-member amide library can be generated from one batch of this scaffold in a single parallel synthesis run, whereas phenytoin requires pre-functionalization or de novo synthesis of each analogue, incurring at least 5–10 additional synthetic steps per derivative [2].

Medicinal chemistry building blocks Covalent inhibitor design Hydantoin derivatization

Sigma-1 Receptor Affinity: A Potential Polypharmacology Advantage Over Sodium Channel-Selective Hydantoins

A closely related 5-phenylimidazolidine-2,4-dione derivative (CHEMBL4088272) demonstrates sigma-1 receptor binding with a Ki of 4.3 nM, while showing substantially weaker sigma-2 affinity (Ki = 1,380 nM), representing a >300-fold sigma-1/sigma-2 selectivity [1]. Although this exact data point corresponds to a derivative rather than the parent aminomethyl compound, it establishes that the 5-phenylhydantoin core can be elaborated into high-affinity sigma-1 ligands. Phenytoin and mephenytoin have not been profiled as sigma receptor ligands; their primary pharmacology is confined to voltage-gated sodium channels. For discovery programs exploring sigma-1 receptor modulation—relevant to neuropathic pain, depression, and neurodegenerative diseases—the aminomethyl hydantoin scaffold provides a synthetic entry point to a receptor space inaccessible to the classical anticonvulsant hydantoins.

Sigma receptor pharmacology Polypharmacology CNS drug discovery

High-Value Application Scenarios for 5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione Hydrochloride Based on Verified Differentiation Evidence


I₂-Imidazoline Receptor Tool Compound Development and Probe Synthesis

The scaffold's measurable I₂-imidazoline receptor affinity (analogue Ki = 100–123 nM) combined with ~16-fold selectivity over alpha-2 adrenergic receptors, as documented in BindingDB [1], positions this compound as a starting point for developing I₂-selective pharmacological probes. Unlike idazoxan, which cannot discriminate between I₂ and alpha-2 sites, the hydantoin core provides a built-in selectivity margin that can be further optimized through amine-mediated derivatization of the aminomethyl handle. Research groups studying I₂ receptor function in mood regulation, neuroprotection, or cardiovascular control would procure this scaffold to generate tool compounds with reduced adrenergic off-target effects.

Parallel Library Synthesis for CNS Target SAR Campaigns

The primary amine at the 5-aminomethyl position enables rapid, one-step diversification into amide, sulfonamide, urea, or secondary amine libraries [2]. This contrasts sharply with phenytoin, where each new 5-substituted analogue requires a de novo Bucherer–Bergs synthesis (5–10 discrete synthetic operations). Medicinal chemistry groups running SAR campaigns against CNS targets—particularly those intersecting with I₂-imidazoline or sigma-1 receptor pharmacology—can procure this single scaffold and generate 24–96 analogues in a single parallel synthesis run, compressing weeks of synthetic effort into days.

Sigma-1 Receptor Ligand Discovery Starting Point

Structural analogues of 5-phenylimidazolidine-2,4-dione have demonstrated high sigma-1 receptor affinity (Ki as low as 4.3 nM) with >300-fold selectivity over sigma-2 [3]. The aminomethyl substituent on the target compound provides a synthetic handle for installing diverse pharmacophoric elements to optimize sigma-1 potency and drug-like properties. Procurement of this hydrochloride salt directly supports medicinal chemistry efforts in sigma-1-targeted programs for neuropathic pain, depression, and neurodegenerative disease, offering a receptor engagement profile that phenytoin and ethotoin cannot provide.

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Scaffold

The primary amine handle can be elaborated into electrophilic warheads (e.g., acrylamide, chloroacetamide) for covalent inhibitor design, or conjugated to E3 ligase ligands for PROTAC development, while the hydantoin core provides a rigid, low-molecular-weight scaffold that minimizes linker bulk [2]. The hydrochloride salt form ensures immediate solubility in the aqueous buffers typically used for biochemical conjugation reactions. This dual functionality—a target-engaging hydantoin core plus a conjugation-ready amine—is not offered by any of the classical anticonvulsant hydantoins, making this compound uniquely suited for covalent drug discovery workflows.

Quote Request

Request a Quote for 5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.